

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Ceric Sulfate

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Compound of Interest		
Compound Name:	Cerium(IV) sulfate	
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This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous ceric sulfate (Ce(SO₄)₂). Ceric sulfate is a strong oxidizing agent with significant applications in analytical chemistry, organic synthesis, and various industrial processes. A thorough understanding of its thermodynamic behavior in aqueous solutions is crucial for optimizing reaction conditions, predicting reaction spontaneity and equilibrium, and developing robust applications. This document compiles available quantitative data, details relevant experimental protocols, and presents key relationships in a clear and accessible format.

Core Thermodynamic Data

The thermodynamic properties of a substance dictate its behavior in chemical reactions. For aqueous ceric sulfate, the key species to consider are the hydrated cerium(IV) ion, Ce⁴⁺(aq), and the solid forms of ceric sulfate.

Thermodynamic Properties of Aqueous Cerium Ions

The following table summarizes the standard thermodynamic properties for the aqueous cerium(III) and cerium(IV) ions at 25°C (298.15 K) and 1 bar. These values are fundamental to understanding the redox chemistry of ceric sulfate.



lon	Standard Enthalpy of Formation (ΔH°f) (kJ/mol)	Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol)	Standard Molar Entropy (S°) (J/mol·K)
Ce ³⁺ (aq)	-696.2	-672.0	-205
Ce ⁴⁺ (aq)	-537.2	-503.8	-301

Note: These values are for the hydrated ions in aqueous solution and are essential for calculating the thermodynamics of reactions involving the Ce^{4+}/Ce^{3+} redox couple.

Physical and Chemical Properties of Ceric Sulfate

Ceric sulfate is commercially available in both anhydrous and hydrated forms. The tetrahydrate, $Ce(SO_4)_2 \cdot 4H_2O$, is a common variant.

Property	Anhydrous Ceric Sulfate (Ce(SO ₄) ₂)	Ceric Sulfate Tetrahydrate (Ce(SO ₄) ₂ ·4H ₂ O)
Molar Mass	332.24 g/mol [1]	404.30 g/mol [2]
Appearance	Yellow solid[2]	Yellow-orange crystals[2]
Density	-	3.91 g/cm ³ [2]
Melting Point	350 °C (decomposes)[2]	-
Thermal Decomposition	Decomposes at 350 °C[2]	Loses water at 180-200 °C[2]

Solubility of Ceric Sulfate

The solubility of ceric sulfate is a critical parameter for its application in solution-based reactions. It is moderately soluble in water and its solubility is highly dependent on temperature and the presence of sulfuric acid.

Solubility in Water



The dissolution of ceric sulfate in water is an exothermic process. Consequently, its solubility decreases as the temperature increases. This is an important consideration for preparing saturated solutions and for predicting precipitation.

Temperature (°C)	Solubility (g/100 mL)
0	21.4[2]
20	9.84[2]
60	3.87[2]

Neutral aqueous solutions of ceric sulfate are prone to slow decomposition, which results in the precipitation of the light yellow oxide, CeO₂.[2] To enhance stability and solubility, ceric sulfate solutions are typically prepared in dilute sulfuric acid.

Solubility in Sulfuric Acid

The solubility of ceric sulfate is also influenced by the concentration of sulfuric acid. An increase in the concentration of sulfuric acid leads to a decrease in the solubility of ceric sulfate.[3] This phenomenon can be attributed to the common ion effect, where the increased concentration of sulfate ions (SO_4^{2-}) from the sulfuric acid shifts the dissolution equilibrium towards the solid, undissolved ceric sulfate.

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of aqueous ceric sulfate involves several key experimental techniques.

Calorimetry: Enthalpy of Solution and Hydration

Calorimetry is the primary method for experimentally determining the enthalpy changes associated with the dissolution of ceric sulfate. A constant-pressure calorimeter, such as a coffee-cup calorimeter, is suitable for this purpose.



Objective: To determine the molar enthalpy of solution (ΔH _soln) of anhydrous and hydrated ceric sulfate.

Materials:

- Anhydrous ceric sulfate (Ce(SO₄)₂)
- Hydrated ceric sulfate (e.g., Ce(SO₄)₂·4H₂O)
- · Distilled water
- Constant-pressure calorimeter (e.g., two nested polystyrene cups with a lid)
- Magnetic stirrer and stir bar
- Digital thermometer (accurate to ±0.1 °C)
- · Volumetric flask and graduated cylinder
- Balance (accurate to ±0.01 g)

Procedure:

- Calorimeter Setup: Assemble the calorimeter by placing one polystyrene cup inside another for insulation and placing it in a beaker for stability.
- Water Measurement: Accurately measure a known volume of distilled water (e.g., 100.0 mL) and transfer it to the calorimeter.
- Initial Temperature: Place the lid on the calorimeter, insert the thermometer and magnetic stirrer, and begin stirring. Record the temperature at regular intervals (e.g., every 30 seconds) until a stable initial temperature (T initial) is established.
- Sample Preparation: Accurately weigh a known mass of anhydrous ceric sulfate.
- Dissolution: Quickly add the weighed ceric sulfate to the water in the calorimeter, replace the lid, and continue stirring.



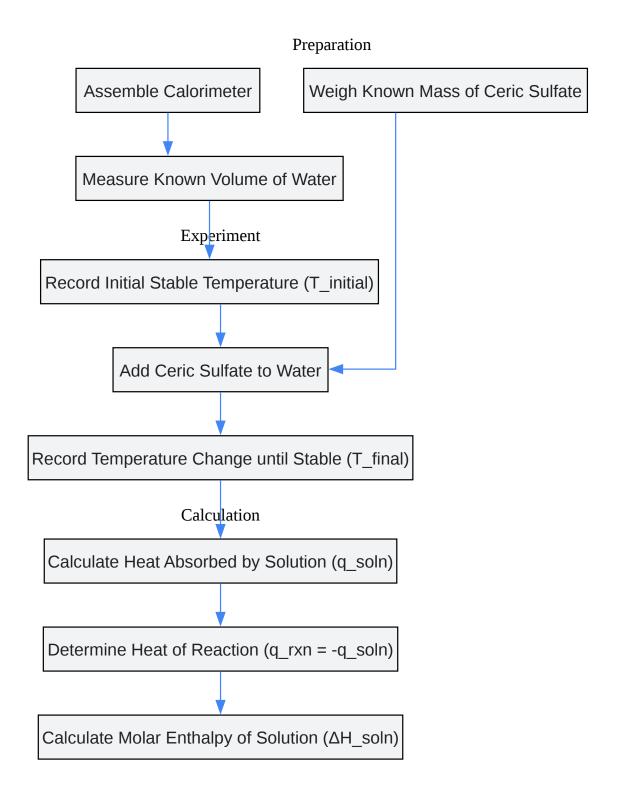
- Temperature Monitoring: Record the temperature at regular intervals as the salt dissolves until a stable final temperature (T_final) is reached. For an exothermic reaction, this will be the maximum temperature achieved.
- Repeat for Hydrated Salt: Repeat steps 2-6 using a known mass of hydrated ceric sulfate.

Calculations:

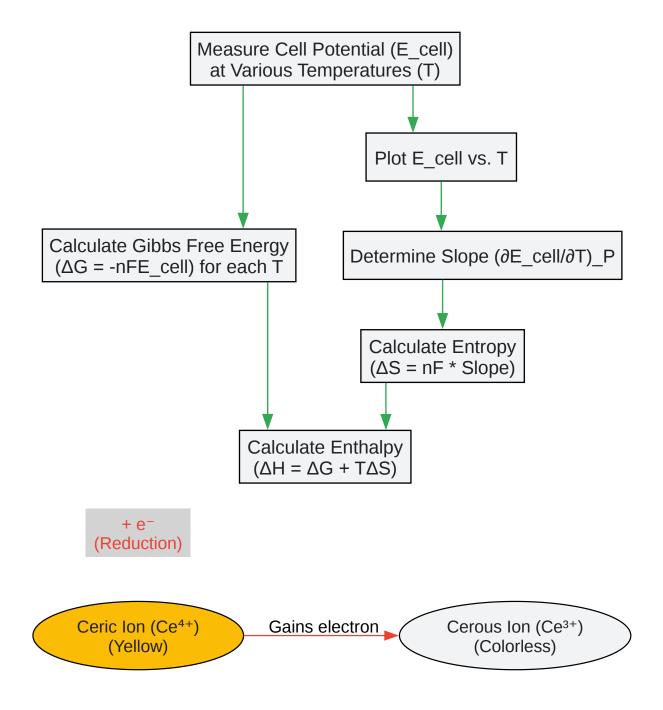
- Heat absorbed by the solution (q soln):
 - \circ q soln = m soln * c soln * Δ T
 - Where:
 - m_soln is the total mass of the solution (mass of water + mass of salt).
 - c_soln is the specific heat capacity of the solution (can be approximated as the specific heat capacity of water, 4.184 J/g·°C, for dilute solutions).
 - $\Delta T = T_{final} T_{initial}$.
- Heat of reaction (q rxn):
 - q_rxn = -q_soln
- Molar enthalpy of solution (ΔH soln):
 - ΔH_soln = q_rxn / n_salt
 - Where n salt is the number of moles of the dissolved salt.
- Enthalpy of Hydration (ΔH_hyd): The enthalpy of hydration for the anhydrous salt can be calculated using Hess's Law if the enthalpy of solution for both the anhydrous and a hydrated form are determined.

Workflow for Calorimetric Determination of Enthalpy of Solution









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